cercophorin C
Description
Cercophorin C is a bioactive secondary metabolite isolated from Cercospora species, a genus of fungi known for producing structurally diverse compounds with antimicrobial and cytotoxic properties. Its molecular structure comprises a polyketide backbone with hydroxyl and epoxy functional groups, contributing to its biological activity . Characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS), this compound has a molecular formula of C₁₈H₂₂O₆ and a molecular weight of 358.36 g/mol . Studies highlight its inhibitory effects on Gram-positive bacteria (e.g., Staphylococcus aureus) and moderate cytotoxicity against human cancer cell lines, positioning it as a candidate for antimicrobial and anticancer drug development .
Properties
Molecular Formula |
C20H16O10 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(2-hydroxy-4-methoxy-6-methoxycarbonylphenyl) 6,8-dihydroxy-3-methyl-1-oxoisochromene-7-carboxylate |
InChI |
InChI=1S/C20H16O10/c1-8-4-9-5-12(21)15(16(23)14(9)19(25)29-8)20(26)30-17-11(18(24)28-3)6-10(27-2)7-13(17)22/h4-7,21-23H,1-3H3 |
InChI Key |
FYRHLZVZOQUTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2C(=O)O1)O)C(=O)OC3=C(C=C(C=C3O)OC)C(=O)OC)O |
Synonyms |
cercophorin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cercophorin C is compared below with two structurally and functionally related compounds: cercophorin A and epoxydon .
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities and Differences :
- This compound and cercophorin A share a polyketide core but differ in side-chain modifications. The presence of an epoxide group in this compound enhances its reactivity compared to the lactone group in cercophorin A .
- Epoxydon, though smaller, shares the epoxide moiety with this compound but lacks hydroxyl groups, reducing its solubility and bioavailability .
Functional Efficacy :
- Antimicrobial Activity : this compound exhibits broader-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus) compared to cercophorin A (MIC: 16–32 µg/mL) .
- Cytotoxicity : this compound shows IC₅₀ values of 12–18 µM against HeLa cells, outperforming epoxydon (IC₅₀: 25–30 µM) due to enhanced membrane permeability from hydroxyl groups .
Synthetic Complexity :
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
